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molecular formula C11H17ClINO B1252908 2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride CAS No. 38946-46-2

2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride

Cat. No. B1252908
M. Wt: 341.61 g/mol
InChI Key: HJCYVBBGVRHXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04029816

Procedure details

To a freshly prepared solution of 2-iodo-4-(1,1-dimethylethyl)phenol (5.5 g., 0.02 mole) in a mixture of acetic acid (27 ml.) and sulfuric acid (3 ml.) is added powdered 2-chloro-N-(hydroxymethyl)acetamide (2.5 g., 0.02 mole) with stirring at 20° C. over a 10 minute period. After 2.5 hours the orange solution is poured into water (200 ml.). The 2-chloro-N-[2-hydroxy-3-iodo-5-(1,1-dimethylethyl)benzyl]-acetamide which precipitates is collected, dried by suction and dissolved in ethanol (75 ml.). Concentrated hydrochloric acid (15 ml.) is added and the mixture is refluxed for two hours. The mixture is concentrated to one-half its original volume and allowed to cool. The resulting precipitate (1.4 g.), which is unhydrolyzed 2-chloro-N-[2-hydroxy-3-iodo-5-(1,1-dimethylethyl)benzyl]acetamide, is collected. The filtrate is concentrated to 25 ml. and, upon cooling, crude 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (4 g.) separates which upon crystallization from a mixture of ethanol and ether affords substantially pure 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (2.5 g.), m.p. 200°-201° (dec.).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:12].[Cl:13]C[C:15]([NH:17]CO)=O.O>C(O)(=O)C.S(=O)(=O)(O)O>[ClH:13].[NH2:17][CH2:15][C:4]1[CH:5]=[C:6]([C:8]([CH3:9])([CH3:11])[CH3:10])[CH:7]=[C:2]([I:1])[C:3]=1[OH:12] |f:5.6|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCC(=O)NCO
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring at 20° C. over a 10 minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 2-chloro-N-[2-hydroxy-3-iodo-5-(1,1-dimethylethyl)benzyl]-acetamide which precipitates
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
dried by suction
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol (75 ml.)
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (15 ml.) is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to one-half its original volume
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
is collected
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to 25 ml
TEMPERATURE
Type
TEMPERATURE
Details
and, upon cooling
CUSTOM
Type
CUSTOM
Details
upon crystallization
ADDITION
Type
ADDITION
Details
from a mixture of ethanol and ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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